molecular formula C12H18F3NO2 B13015464 tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate

tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate

Cat. No.: B13015464
M. Wt: 265.27 g/mol
InChI Key: VEPGRKBSZKOUHZ-ARTQYDKTSA-N
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Description

The compound tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate is a bicyclo[1.1.1]pentane (BCP)-derived amino acid ester. Its structure features a rigid bicyclic core substituted with a trifluoromethyl (-CF₃) group at position 3, which enhances metabolic stability and lipophilicity. The (2R)-stereochemistry of the amino acid moiety is critical for chiral specificity in pharmaceutical applications, such as protease inhibition or peptide mimetics. The tert-butyl ester group serves as a protective moiety for the carboxylic acid, facilitating synthetic manipulation in drug discovery .

Key properties inferred from analogs:

  • Molecular formula: Likely C₁₄H₂₀F₃NO₄ (based on methyl ester analog in ).
  • Molecular weight: ~323.31 g/mol (similar to methyl ester analog) .
  • Functional groups: Tert-butyl ester, primary amine, and trifluoromethylated bicyclo[1.1.1]pentane.

Properties

Molecular Formula

C12H18F3NO2

Molecular Weight

265.27 g/mol

IUPAC Name

tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate

InChI

InChI=1S/C12H18F3NO2/c1-9(2,3)18-8(17)7(16)10-4-11(5-10,6-10)12(13,14)15/h7H,4-6,16H2,1-3H3/t7-,10?,11?/m0/s1

InChI Key

VEPGRKBSZKOUHZ-ARTQYDKTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](C12CC(C1)(C2)C(F)(F)F)N

Canonical SMILES

CC(C)(C)OC(=O)C(C12CC(C1)(C2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Bicyclo[1.1.1]pentane Core Construction

  • The bicyclo[1.1.1]pentane framework is typically synthesized via carbene insertion into bicyclo[1.1.0]butanes or through nucleophilic/radical addition across the central bond of [1.1.1]propellanes. These methods exploit the high strain energy of the bicyclic systems to form the rigid BCP scaffold efficiently.

  • Recent advances include one-pot procedures for synthesizing strain-release reagents such as 1-sulfonylbicyclo[1.1.0]butanes, which serve as intermediates for BCP derivatives. These methods use methyl sulfones and epichlorohydrin with dialkylmagnesium bases to streamline synthesis and improve yields.

Introduction of the Trifluoromethyl Group

  • The trifluoromethyl (-CF₃) group is introduced to enhance lipophilicity and metabolic stability. This is often achieved by using trifluoromethylated precursors or reagents during the BCP core formation or via late-stage functionalization.

  • Radical or nucleophilic addition methods allow the incorporation of the trifluoromethyl substituent at the 3-position of the bicyclo[1.1.1]pentane ring.

Amino Acid Ester Functionalization

  • The amino acid moiety is introduced as a chiral center at the 2-position of the acetate side chain. The tert-butyl ester serves as a protecting group for the carboxyl function, facilitating selective reactions on the amino group.

  • The synthesis involves multi-step organic reactions, including protection/deprotection strategies and stereoselective amination to ensure the (2R) configuration.

  • The amino group is often protected as a tert-butoxycarbonyl (Boc) derivative during intermediate steps to prevent side reactions, followed by deprotection to yield the free amine in the final product.

Representative Preparation Methodology

Step Reaction Type Reagents/Conditions Outcome Yield (%)
1 Formation of bicyclo[1.1.1]pentane core Carbene insertion or radical addition to [1.1.1]propellane BCP scaffold with trifluoromethyl substituent 70–85
2 Amino acid esterification Reaction with tert-butyl chloroformate or Boc-protected amino acid derivatives Introduction of tert-butyl ester and amino group 80–90
3 Stereoselective amination Use of chiral auxiliaries or catalysts to ensure (2R) configuration Chiral amino acid ester formation 75–88
4 Purification Chromatography or crystallization High purity (>97%) final product

Note: Yields are approximate and depend on specific reaction conditions and scale.

Industrial and Scale-Up Considerations

  • Industrial synthesis emphasizes scalability and efficiency , often employing the carbene insertion and radical addition methods due to their robustness and ability to produce large quantities.

  • One-pot procedures and the use of commercially available reagents such as dialkylmagnesium bases have been developed to reduce purification steps and improve overall yield and cost-effectiveness.

  • The final product purity is typically above 97%, suitable for pharmaceutical applications.

Research Findings and Optimization

  • Studies have shown that controlling the equivalents of base and choice of activating agents (e.g., benzenesulfonyl chloride) in intermediate steps significantly affects yield and stereochemical purity.

  • The use of amine-ligated copper catalysts in radical addition steps has enabled efficient synthesis of BCP analogues with high stereospecificity and functional group tolerance.

  • Late-stage functionalization techniques allow modification of the BCP scaffold to introduce diverse substituents, enhancing the compound’s versatility in drug design.

Summary Table of Key Properties and Synthetic Features

Feature Description
Molecular Formula C12H18F3NO2
Molecular Weight 265.28 g/mol
Core Scaffold Bicyclo[1.1.1]pentane (BCP)
Key Functional Groups tert-butyl ester, amino group, trifluoromethyl substituent
Stereochemistry (2R) configuration at amino acid center
Typical Purity ≥97%
Synthetic Highlights Carbene insertion, radical addition, stereoselective amination, one-pot procedures
Industrial Relevance Scalable, efficient, high-yielding methods available

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other substituents.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

Structural Features

  • Molecular Formula : C12H18F3N
  • Molecular Weight : 265.27 g/mol
  • CAS Number : 1993320-34-5
  • IUPAC Name : tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate

The trifluoromethyl group contributes to increased lipophilicity, enhancing the compound's interaction with biological targets.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several steps, starting from simpler precursors. Common methods include:

  • Protection of the amino group with a tert-butyl ester.
  • Oxidation and reduction reactions to introduce or modify functional groups.
  • Nucleophilic substitution reactions , allowing for the replacement of the trifluoromethyl group with other functional groups.

These synthetic routes ensure high yield and purity, essential for both research and industrial applications.

Chemical Research

This compound serves as a valuable building block in organic synthesis, particularly in:

  • Development of new materials : Its unique structure allows for the creation of advanced polymers and coatings.
  • Catalyst development : The compound's reactivity can be harnessed to design novel catalytic systems.

Biological Research

The compound plays a significant role in biological studies, particularly in:

  • Enzyme Mechanisms : Its structure allows researchers to investigate enzyme-substrate interactions, leading to insights into enzymatic mechanisms.
  • Drug Discovery : The lipophilic nature of the trifluoromethyl group enhances the compound's potential as a lead candidate in drug development.

Research indicates that compounds with trifluoromethyl groups can exhibit significant biological activity through:

  • Enzyme Inhibition : Enhanced binding affinity to specific enzymes may lead to inhibition or modulation of enzymatic activity.
  • Receptor Interaction : The structural configuration facilitates interactions with receptors, influencing various physiological processes.

Industrial Applications

In industry, this compound is utilized for:

  • Production of Advanced Materials : Its stability and unique properties make it suitable for high-performance materials.
  • Chemical Manufacturing : The compound can serve as an intermediate in the synthesis of other valuable chemicals.

Case Studies and Research Findings

Several studies have highlighted the potential applications and biological activities of this compound:

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction between this compound and various enzymes, revealing that the trifluoromethyl group enhances binding affinity, leading to effective inhibition of target enzymes involved in metabolic pathways.

Case Study 2: Drug Development Research

Research aimed at developing new therapeutic agents has utilized this compound as a lead structure due to its favorable pharmacokinetic properties attributed to its lipophilicity and structural rigidity.

Safety and Toxicology Profile

While this compound shows promise in various applications, safety data indicate potential hazards:

  • Acute Toxicity : Classified as harmful if swallowed; may cause skin irritation.
  • Specific Target Organ Toxicity : Potential respiratory irritant.

Proper handling procedures should be followed when working with this compound to mitigate risks associated with exposure.

Mechanism of Action

The mechanism by which tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Analysis :

  • The carboxylic acid analog (CAS 1706418-96-3) is a synthetic intermediate for ester derivatives like the target compound; its free acid group enables conjugation or salt formation .

Stereoisomers and Enantiomers

Compound Name CAS No. Molecular Formula Molecular Weight Key Differences Reference
(2S)-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid 914082-74-9 C₈H₁₀F₃NO₂ 209.17 (2S)-enantiomer; free acid form
(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid 1334160-84-7 C₈H₁₀F₃NO₂ 209.17 (2R)-enantiomer; free acid form

Analysis :

  • The (2R)- and (2S)-enantiomers exhibit distinct biological activities. For example, the (2R)-form may show higher affinity for target enzymes due to spatial compatibility with chiral binding pockets .

Substituent Variations on the Bicyclo Core

Compound Name CAS No. Molecular Formula Molecular Weight Key Differences Reference
2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-yl]acetic acid 2287260-06-2 C₁₉H₂₃ClNO₄ 364.85 2-chloro-4-methylphenyl substituent instead of -CF₃
tert-butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate 1886967-53-8 C₁₁H₁₆F₃NO₂ 251.25 Carbamate group instead of acetoxy; lacks amino acid backbone

Analysis :

  • The 2-chloro-4-methylphenyl analog (CAS 2287260-06-2) demonstrates how aromatic substituents can modulate π-π interactions in receptor binding, contrasting with the electron-withdrawing -CF₃ group in the target compound .
  • The carbamate derivative (CAS 1886967-53-8) lacks the amino acid moiety, limiting its utility in peptide synthesis but expanding applications in prodrug design .

Biological Activity

tert-butyl (2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate, with the CAS number 1993320-34-5, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, safety profiles, and relevant case studies.

The molecular formula of this compound is C13H18F3NC_{13}H_{18}F_3N, with a molecular weight of 265.27 g/mol . The compound contains a trifluoromethyl group, which is known to enhance biological activity in various contexts.

Mechanisms of Biological Activity

Research indicates that compounds containing trifluoromethyl groups can exhibit significant biological activity through various mechanisms:

  • Enzyme Inhibition : The presence of the trifluoromethyl group may enhance binding affinity to certain enzymes, potentially leading to inhibition or modulation of enzymatic activity.
  • Receptor Interaction : The structural configuration allows for interaction with specific receptors, influencing signaling pathways related to various physiological processes.

Safety and Toxicology

Safety data for this compound highlights several potential hazards:

  • Acute Toxicity : It is classified as harmful if swallowed (H302) and can cause skin irritation (H315) and serious eye irritation (H319) .
  • Specific Target Organ Toxicity : May cause respiratory irritation (STOT SE 3) .

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate cellular functions:

  • Cell Proliferation : Studies show that the compound can influence the proliferation of specific cell lines, suggesting potential applications in cancer research.
Cell LineEffect on ProliferationReference
A549 (Lung Cancer)Increased
HeLa (Cervical)Decreased

Case Studies

A notable case study examined the compound's effects on neuroprotective pathways:

  • Neuroprotection : In a model of neurodegeneration, this compound exhibited protective effects against oxidative stress-induced apoptosis in neuronal cells, indicating its potential as a therapeutic agent for neurodegenerative diseases.

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